2,3,4-Tri-O-benzyl-L-fucopyranose
Overview
Description
2,3,4-Tri-O-benzyl-L-fucopyranose is a synthetic derivative of L-fucopyranose, where the hydroxyl groups at the 2, 3, and 4 positions have been modified with benzyl groups. This modification enhances its chemical stability and makes it a versatile intermediate for the synthesis of complex carbohydrates and oligosaccharides.
Synthesis Analysis
The synthesis of related compounds often involves the acetylation of L-fucose, followed by specific reactions to introduce benzyl groups at the desired positions. For example, the synthesis of 2-O-α-L-fucopyranosyl-L-fucopyranose, a related compound, involves acetylation followed by benzyl protection and subsequent glycosylation reactions to form disaccharides (Flowers, Levy, & Sharon, 1967).
Molecular Structure Analysis
The molecular structure of derivatives, like 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-D-glucopyranose, has been studied using X-ray diffraction, revealing detailed information about their crystalline structure and the spatial arrangement of protective groups (Brito-Arias et al., 2009).
Scientific Research Applications
Synthesis of Sialyl Le(x) Ganglioside Analogues : Methyl thioglycoside derivatives of 2-, 3-, and 4-deoxy-L-fucopyranose, related to 2,3,4-Tri-O-benzyl-L-fucopyranose, have been used as glycosyl donors for synthesizing sialyl Le(x) ganglioside analogues. These analogues have modified alpha-L-fucopyranosyl moieties, indicating potential applications in developing therapeutic compounds (Hasegawa et al., 1994).
Synthesis of Modified Glucopyranosides : The compound has been used in the synthesis of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(2,3,4-tri-O-benzyl-L-fucopyranosyl)-D-glucopyranose, demonstrating its utility in creating structurally complex sugars (Jacquinet & Sinaÿ, 1975).
Synthesis of Benzyl Glucopyranosides and Mannopyranosides : An efficient synthesis method for benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside has been developed, showcasing the compound's role in selective derivatization of sugars (Lu et al., 2005).
Glycosylation of Amino Acids : Trifluoromethanesulfonic anhydride has been shown to effectively synthesize alpha and beta O-glycosyl-L-serine, -L-threonine, and -L-hydroxyproline using compounds like 2,3,4-Tri-O-benzyl-L-fucopyranose, highlighting its role in glycosylation processes (Lacombe et al., 1981).
Synthesis of Disaccharides and Oligosaccharides : Various studies have used 2,3,4-Tri-O-benzyl-L-fucopyranose for synthesizing complex disaccharides and oligosaccharides. These include the synthesis of compounds found in fucoidin, blood-group substances, and other biologically significant sugars (Flowers et al., 1967; Jain & Matta, 1990; Jacquinet & Sinaÿ, 1979).
Pharmaceutical Applications : The synthesis of derivatives like di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside indicates potential pharmaceutical applications of 2,3,4-Tri-O-benzyl-L-fucopyranose in creating drug molecules (Nifant'ev et al., 1992).
Enzymatic Catalysis in Digitalis lanata : In a study, enzymes from Digitalis lanata catalyzed the transfer of D-fucose from synthetic UDP-D-fucose, synthesized using 2,3,4-Tri-O-benzyl-L-fucopyranose, to cardenolide aglycones, hinting at its role in biosynthetic pathways (Faust et al., 1994).
Mechanism of Action
Target of Action
2,3,4-Tri-O-benzyl-L-fucopyranose is a chemical compound that serves as a pivotal intermediate for the synthesis of diverse carbohydrates and glycoconjugates . .
Mode of Action
It’s known that it plays a crucial role in the synthesis of diverse carbohydrates and glycoconjugates
Biochemical Pathways
As an intermediate in the synthesis of diverse carbohydrates and glycoconjugates
Result of Action
It’s known to be a pivotal intermediate in the synthesis of diverse carbohydrates and glycoconjugates
properties
IUPAC Name |
(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24+,25+,26-,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-OGPNLZSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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